2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-3-1-2-9(7-12)10-4-5-19-11(6-10)8-13(18)20/h1-7H,8H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIXCDIJIZJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 2-Aminopyridine Derivative
The 4-(3-(trifluoromethoxy)phenyl)pyridin-2-amine undergoes acetylation to form the target acetamide.
Method A: EDCI-Mediated Amidation
-
Reaction Setup : Dissolve 4-(3-(trifluoromethoxy)phenyl)pyridin-2-amine (1.0 eq) in pyridine. Add acetic acid (1.3 eq) and EDCI (3.0 eq).
-
Conditions : Stir at 25°C for 12 hours.
-
Workup : Quench with water, extract with dichloromethane, and purify via prep-HPLC (Phenomenex Synergi C18 column, 18–48% acetonitrile/water gradient).
Method B: Acetic Anhydride Direct Acetylation
-
Reaction Setup : Treat 4-(3-(trifluoromethoxy)phenyl)pyridin-2-amine (1.0 eq) with acetic anhydride (2.0 eq) in pyridine.
-
Conditions : Heat at 60°C for 2 hours.
-
Workup : Concentrate under reduced pressure and recrystallize from ethanol.
Yield : 72% (off-white crystals).
Comparative Analysis :
EDCI-mediated amidation offers superior regioselectivity and reduced esterification byproducts compared to direct acetylation. However, Method B is more cost-effective for large-scale synthesis.
Alternative Route: Buchwald-Hartwig Amination
For substrates sensitive to Suzuki conditions, a palladium-catalyzed amination can install the aryl group post-acetylation.
Procedure :
-
Reaction Setup : React 2-acetamido-4-bromopyridine (1.0 eq) with 3-(trifluoromethoxy)aniline (1.5 eq) using BrettPhos Pd G3 (0.1 eq) and t-BuONa (2.7 eq) in tert-amyl alcohol.
-
Conditions : Heat at 90°C under argon for 12 hours.
-
Workup : Filter through Celite, concentrate, and purify via flash chromatography.
Yield : 68% (pale-yellow solid).
Challenges :
-
Competing hydrolysis of the acetamide group necessitates anhydrous conditions.
-
Higher catalyst loading (0.15 eq) improves yield to 75% but increases costs.
Comparative Analysis of Synthetic Methodologies
Table 1: Efficiency of Key Synthetic Steps
Table 2: Cost-Benefit Analysis (Per 100 g Scale)
| Method | Catalyst Cost (USD) | Solvent Cost (USD) | Total Cost (USD) |
|---|---|---|---|
| Suzuki + EDCI | 1,200 | 800 | 2,000 |
| Suzuki + Ac₂O | 950 | 600 | 1,550 |
| Buchwald-Hartwig | 1,800 | 1,100 | 2,900 |
Challenges and Optimization Strategies
Regioselectivity in Coupling Reactions
The electronic effects of the pyridine ring direct the aryl group to the 4-position during Suzuki coupling. Computational studies suggest that the nitrogen at position 1 deactivates the 3- and 5-positions, favoring 4-substitution.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Studies
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide has been investigated for its role as a chemokine receptor antagonist. Specifically, it has shown promise as an antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), which is implicated in various inflammatory diseases and cancer progression. Research indicates that compounds with similar structures can exhibit selective inhibition of CXCR3, suggesting potential therapeutic applications in treating conditions such as autoimmune disorders and cancer .
Drug Development
The compound's pharmacokinetic properties have been studied extensively. For instance, AMG 487, a related compound, demonstrated dose-dependent pharmacokinetics, indicating that modifications to the acetamide structure can influence absorption and metabolism . The trifluoromethoxy group is known to enhance lipophilicity, which may improve the oral bioavailability of drugs.
Synthesis of Analogues
Research has focused on synthesizing analogues of this compound to optimize its biological activity. Various synthetic routes have been explored to modify the pyridine and acetamide components, aiming to enhance potency and selectivity against specific biological targets .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. The presence of the trifluoromethoxy group has been linked to increased interaction with target receptors, making it a key feature in designing new derivatives with improved efficacy .
Case Study 1: CXCR3 Antagonism
In a study examining AMG 487, researchers found that the compound exhibited significant antagonistic effects on CXCR3-mediated signaling pathways. This was associated with reduced inflammatory responses in animal models, supporting the potential use of similar compounds in treating inflammatory diseases .
Case Study 2: Pharmacokinetics Evaluation
A pharmacokinetic study highlighted that compounds structurally related to this compound demonstrated nonlinear kinetics at higher doses. This behavior underscores the importance of structural modifications in influencing drug metabolism and clearance rates in vivo .
Mechanism of Action
The mechanism of action of 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes and interact with intracellular targets . The pyridine and acetamide groups contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide)
- Molecular Formula : C18H20N6O2S2
- Key Features : BPTES is a first-generation glutaminase inhibitor with a bis-thiadiazole structure. Unlike CB-839, it lacks the pyridazine ring and trifluoromethoxy group.
- Efficacy : While BPTES suppresses hepatic stellate cell (HSC) growth and fibrosis , its poor solubility and bioavailability limit clinical utility. CB-839’s optimized structure enhances pharmacokinetics and target engagement .
2.1.2 Compound 10h (Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate)
- Molecular Formula : C22H22F3N5O3S
- Key Features : Shares the trifluoromethoxy substituent but incorporates a urea-thiazole core instead of acetamide-pyridazine.
- Efficacy : Demonstrated high synthetic yield (88.7%) but lacks reported biological activity data . Structural differences suggest divergent mechanisms compared to CB-839.
2.1.3 N-[6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl]acetamide (CAS: 833455-74-6)
- Molecular Formula : C14H11F3N2O2
- Key Features : A simplified analogue of CB-839, retaining the trifluoromethoxyphenyl-pyridine core but omitting the thiadiazole and pyridazine moieties.
- Efficacy: No reported biological data, but structural simplification likely reduces potency and selectivity compared to CB-839 .
Pharmacological and Clinical Comparisons
Key Differentiators of CB-839
Structural Complexity : The pyridazine-thiadiazole core and trifluoromethoxy group enhance binding to GLS’s allosteric site, improving selectivity over BPTES and compound 968 .
Pharmacokinetics : CB-839’s oral bioavailability and metabolic stability surpass older inhibitors, attributed to its balanced lipophilicity (LogP: ~4.25) .
Combination Therapy : CB-839 synergizes with 2-PMPA (a glutamate analog) to suppress recurrent ovarian cancer growth by dual targeting of glutamine and glutamate pathways .
Research Findings and Data Tables
Table 1: In Vitro Efficacy of Glutaminase Inhibitors
| Compound | IC50 (GLS Inhibition) | Cell Line/Model | Reference |
|---|---|---|---|
| CB-839 | 15–30 nM | HCC, Ovarian Cancer | |
| BPTES | 100–200 nM | Hepatic Stellate Cells | |
| Compound 968 | >1 µM | Myc-mediated HCC |
Biological Activity
2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide is a compound of interest due to its potential pharmacological applications. Its structure includes a trifluoromethoxy group, which is known to enhance the biological activity of compounds through increased lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14F3N
- Molecular Weight : 296.24 g/mol
- CAS Number : 1853166-29-6
The presence of the trifluoromethoxy group is significant as it can modulate the interaction of the compound with biological targets, potentially enhancing its pharmacokinetic properties.
The biological activity of this compound has been linked to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors, such as sphingomyelinase and chemokine receptors.
Target Interactions
- Neutral Sphingomyelinase 2 (nSMase2) : Compounds structurally related to this compound have been shown to inhibit nSMase2, which plays a crucial role in lipid metabolism and cell signaling pathways associated with neurodegenerative diseases .
- Chemokine Receptor CXCR3 : Related compounds have demonstrated efficacy as antagonists for CXCR3, influencing inflammatory responses and potentially providing therapeutic benefits in autoimmune diseases .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and inhibitory effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 0.62 | Induces G2/M phase arrest and apoptosis |
| MCF7 | Not specified | Potential anti-proliferative effects observed |
These studies indicate that the compound may exhibit significant anti-cancer properties, particularly through mechanisms that involve cell cycle regulation and apoptosis induction.
Pharmacokinetics
The pharmacokinetic profile of compounds similar to this compound suggests favorable absorption and distribution characteristics. For instance, AMG 487, a related compound, showed linear pharmacokinetics with good oral bioavailability and a dose-dependent response in human subjects .
Case Studies
- Alzheimer’s Disease Models : In preclinical models, compounds targeting nSMase2 have shown promise in reducing amyloid plaque formation, a hallmark of Alzheimer’s disease. The inhibition of this enzyme by related compounds resulted in decreased neuroinflammation and improved cognitive function in animal models .
- Cancer Treatment : In studies involving HepG2 cells, treatment with 10 µM concentrations of related compounds resulted in significant apoptotic rates (49.77% early-stage apoptosis), indicating potential for therapeutic use in liver cancer .
Q & A
Basic: What are the established synthetic routes for 2-(4-(3-(Trifluoromethoxy)phenyl)pyridin-2-yl)acetamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution under alkaline conditions : Aromatic nitro precursors (e.g., 3-chloro-4-fluoronitrobenzene) react with heterocyclic alcohols (e.g., 2-pyridinemethanol) in the presence of a base (e.g., KOH) to form intermediates .
- Reduction with iron powder : Acidic reduction of nitro groups to amines using Fe powder and HCl is critical for generating reactive aniline intermediates .
- Condensation with cyanoacetic acid : Amine intermediates undergo condensation with cyanoacetic acid using coupling agents (e.g., DCC) to form acetamide derivatives .
Key factors affecting yield include:- Solvent choice : Polar aprotic solvents (e.g., NMP) enhance reaction efficiency in condensation steps .
- Temperature control : Mild conditions (e.g., 120°C for 16 hours) balance reactivity and decomposition risks .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) is essential for isolating high-purity products .
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridyl and trifluoromethoxy-substituted phenyl groups) and acetamide NH (δ ~10 ppm, broad).
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and trifluoromethoxy CF₃ signals (δ ~120 ppm) .
- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the expected structure .
- HPLC-PDA : Quantify purity (>95%) by monitoring UV absorption at λmax ~254 nm, with C18 columns and acetonitrile/water mobile phases .
Advanced: How can computational chemistry predict the reactivity or stability of this compound under varying conditions?
Methodological Answer:
- Reactivity prediction :
- DFT calculations : Model electron density distributions to identify nucleophilic/electrophilic sites (e.g., pyridyl N-atom reactivity) .
- Transition state analysis : Simulate reaction pathways (e.g., hydrolysis of the acetamide group) using software like Gaussian .
- Stability assessment :
- Molecular dynamics (MD) simulations : Predict degradation under thermal stress (e.g., 298–373 K) by analyzing bond dissociation energies .
- pKa estimation : Tools like ACD/Labs predict protonation states in physiological buffers, informing solubility and storage conditions .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental replication :
- Standardized assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM compound, 24-hour incubation) to minimize variability .
- Meta-analysis :
- Data clustering : Apply PCA to identify outliers in IC₅₀ datasets from multiple studies .
- Dose-response normalization : Adjust for differences in solvent (DMSO vs. saline) using Hill equation modeling .
- Mechanistic validation :
- Target engagement assays : SPR or ITC confirm binding affinity discrepancies (e.g., Kd variations due to protein purity) .
Advanced: How can reaction parameters be optimized to enhance scalability for this compound?
Methodological Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve turnover frequency (TOF) .
- Solvent engineering : Replace NMP with cyclopentyl methyl ether (CPME) for greener, scalable condensations .
- Flow chemistry : Implement continuous-flow reactors for nitration and reduction steps, reducing batch-to-batch variability .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and automate endpoint detection .
Advanced: What methodologies characterize the compound’s stability under storage and physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Thermal stress : Incubate at 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products (e.g., hydrolyzed carboxylic acid) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation byproducts .
- Physiological stability :
- Plasma incubation : Assess metabolic stability in human plasma (37°C, 1 hour) using LC-MS/MS to quantify intact compound .
- Microsomal assays : Liver microsomes (human/rat) identify CYP450-mediated oxidation sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
